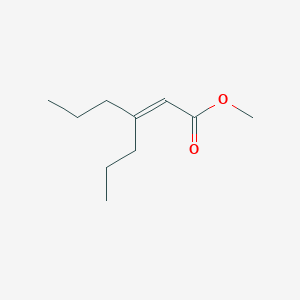

Methyl 3-propylhex-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 3-propylhex-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-9(7-5-2)8-10(11)12-3/h8H,4-7H2,1-3H3 |

InChI Key |

KRIVRZWZACFKEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC(=O)OC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Methyl 3-propylhex-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-propylhex-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂.[1] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a unique reactivity profile and potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with experimental data from structurally similar compounds to offer a thorough characterization.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are established, experimental values for properties such as boiling point and density have not been widely reported.[1]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | Vulcanchem |

| Molecular Weight | 170.25 g/mol | Vulcanchem |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCC(=CC(=O)OC)CC | Vulcanchem |

| InChI Key | KRIVRZWZACFKEU-UHFFFAOYSA-N | Vulcanchem |

Predicted Physicochemical Data

Due to the absence of extensive experimental data, computational predictions provide valuable insights into the behavior of this compound.

| Property | Predicted Value | Source |

| Boiling Point | ~190-210 °C (at 760 mmHg) | Joback Method (Estimated) |

| Density | ~0.9 g/cm³ | ACD/Labs Percepta (Estimated) |

| Refractive Index | ~1.44 | ACD/Labs Percepta (Estimated) |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | ACD/Labs Percepta (Estimated) |

Comparative Experimental Data for Related Compounds

To provide context for the predicted values, the following table presents experimental data for structurally related esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl hexanoate | C₇H₁₄O₂ | 130.18 | 151 | 0.885 (at 25 °C) |

| Methyl 5-hexenoate | C₇H₁₂O₂ | 128.17 | - | - |

| 3-Methylbutan-2-yl (E)-2-methylbut-2-enoate | C₁₀H₁₈O₂ | 170.25 | 507.65 K (~234.5 °C) | - |

| Methyl 3-methyl-2-butenoate | C₆H₁₀O₂ | 114.14 | 70-75 (at 60 mmHg) | 0.873 (at 25 °C) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methyl ester protons, and the aliphatic protons of the propyl and hexenoate chains. For analogous ethyl 3-propylhex-2-enoate, the vinyl proton appears in the range of δ 5.3–5.5 ppm, and the methyl ester protons are expected around δ 3.6–3.8 ppm.[1] The remaining aliphatic protons would likely resonate between δ 0.8–2.5 ppm.

¹³C-NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of δ 165–170 ppm and signals for the olefinic carbons between δ 120–130 ppm.[1]

Infrared (IR) Spectroscopy

As an α,β-unsaturated ester, this compound is expected to exhibit a characteristic C=O stretching vibration at a lower frequency compared to saturated esters, typically in the range of 1715-1730 cm⁻¹.[2] The C-O stretching vibrations are anticipated to appear as two or more bands in the 1000-1300 cm⁻¹ region.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the methoxy group (-OCH₃) and cleavage at the allylic position.

Experimental Protocols

For the empirical determination of the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of a novel compound like this compound would typically follow a structured workflow to ensure purity and confirm its identity.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by simple distillation. For a small sample, a Thiele tube apparatus with a thermometer and a capillary tube can be employed. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Measurement of Density

A pycnometer or a digital density meter can be used for accurate density measurement. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

Measurement of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a controlled temperature, typically 20°C or 25°C.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

IR Spectroscopy: An infrared spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a diamond ATR accessory is used.

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting fragments is detected.

Conclusion

While experimental data on this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. The combination of predicted properties and comparative data from analogous compounds offers valuable insights for researchers. The outlined experimental protocols provide a clear path for the empirical determination of its properties, which will be essential for its potential applications in various fields of chemical research and development.

References

Methyl 3-propylhex-2-enoate IUPAC name and CAS number

Technical Guide: Methyl 3-propylhex-2-enoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" as named in the query is likely an informal descriptor. Based on IUPAC nomenclature, the correct name is Methyl 2-methyl-3-propylhex-2-enoate . This guide proceeds with the corrected IUPAC name. Extensive searches of public chemical databases and scientific literature did not yield a specific CAS number for this compound, nor did they provide any experimental data, including quantitative analyses, detailed experimental protocols, or associated signaling pathways. The information presented herein is therefore based on general, well-established principles of organic chemistry and pharmacology relevant to the compound's structural class.

Compound Identification and Properties

Due to the absence of specific experimental data for Methyl 2-methyl-3-propylhex-2-enoate, a table of physicochemical properties has been compiled from computed data for structurally similar α,β-unsaturated esters. These values should be considered as estimates.

| Property | Value (Estimated) | Data Source |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone) | General observation for similar compounds |

| LogP | ~3.5 | General estimate for similar compounds |

Hypothetical Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

A plausible and widely used method for the synthesis of α,β-unsaturated esters like Methyl 2-methyl-3-propylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion and generally favors the formation of the (E)-alkene.[1][3]

Reaction Scheme:

(CH₃CH₂O)₂P(O)CH(CH₃)COOCH₃ + Base → [(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻ [(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻ + CH₃(CH₂)₂C(O)CH₂CH₂CH₃ → Methyl 2-methyl-3-propylhex-2-enoate + (CH₃CH₂O)₂PO₂⁻

Materials:

-

Triethyl phosphonoacetate (or a suitable α-methylated phosphonate)

-

A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

-

4-Heptanone

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Generalized Procedure:

-

Phosphonate Deprotonation: The phosphonate ester is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath. A strong base is added portion-wise to generate the phosphonate carbanion. The reaction is typically stirred for 30-60 minutes at 0°C.

-

Reaction with Ketone: A solution of 4-heptanone in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated ester via the Horner-Wadsworth-Emmons reaction.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for Methyl 2-methyl-3-propylhex-2-enoate, the α,β-unsaturated carbonyl moiety is a well-known structural motif in many biologically active compounds.[4][5][6]

General Mechanism of Action: The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins. This can lead to the formation of covalent adducts, which can modulate protein function. This reactivity is the basis for a wide range of observed biological effects.

Potential Therapeutic Applications: Compounds containing the α,β-unsaturated carbonyl moiety have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory: By targeting key proteins in inflammatory signaling pathways.

-

Anticancer: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.

-

Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.[7]

-

Antimicrobial: By reacting with essential enzymes in microbes.

Signaling Pathway Interactions: The diagram below illustrates a generalized signaling pathway that can be modulated by compounds containing an α,β-unsaturated carbonyl moiety.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-propylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-propylhex-2-enoate, a trisubstituted α,β-unsaturated ester. The document details established olefination methodologies, specifically the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are instrumental in the formation of the target carbon-carbon double bond. This guide includes detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is an α,β-unsaturated ester with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The synthesis of such trisubstituted alkenes with control over stereochemistry is a critical aspect of modern organic chemistry. This guide focuses on two powerful and widely employed olefination reactions: the Horner-Wadsworth-Emmons reaction and the Wittig reaction. Both methods offer reliable routes to α,β-unsaturated esters from carbonyl precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, both centered on the formation of the carbon-carbon double bond. These disconnections lead directly to the key starting materials for the Horner-Wadsworth-Emmons and Wittig reactions.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity.[1] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this pathway utilizes butanal and methyl 2-(diethylphosphoryl)propanoate. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification. The use of a stabilized phosphonate generally favors the formation of the (E)-isomer.[1]

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated esters.

Materials:

-

Methyl 2-(diethylphosphoryl)propanoate

-

Butanal

-

Sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 2-(diethylphosphoryl)propanoate (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data (Analogous Reactions)

The following table summarizes typical yields and stereoselectivity observed in Horner-Wadsworth-Emmons reactions for the synthesis of trisubstituted α,β-unsaturated esters.

| Aldehyde | Phosphonate | Base | Solvent | Yield (%) | E:Z Ratio |

| Benzaldehyde | Ethyl 2-(diethylphosphoryl)propanoate | NaH | THF | 85-95 | >95:5 |

| Isovaleraldehyde | Methyl 2-(diethylphosphoryl)propanoate | DBU | THF | 70-85 | >90:10 |

| Cyclohexanecarboxaldehyde | Ethyl 2-(diethylphosphoryl)propanoate | K₂CO₃ | MeCN | 80-90 | >95:5 |

Synthesis Pathway 2: Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, providing a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[2] For the synthesis of this compound, butanal is reacted with methyl 2-(triphenylphosphoranylidene)propanoate. A notable consideration for the Wittig reaction is the potential difficulty in removing the triphenylphosphine oxide byproduct, which often requires chromatographic purification.[2] The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide; stabilized ylides, such as the one used in this synthesis, generally yield the (E)-alkene as the major product.[2]

Reaction Scheme

Caption: Wittig reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the Wittig reaction using stabilized ylides.

Materials:

-

Methyl 2-(triphenylphosphoranylidene)propanoate

-

Butanal

-

Toluene or Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve methyl 2-(triphenylphosphoranylidene)propanoate (1.0 equivalent) and butanal (1.1 equivalents) in toluene or DCM in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the crude residue, add hexane to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Analogous Reactions)

The table below presents typical outcomes for Wittig reactions involving stabilized ylides and aldehydes.

| Aldehyde | Ylide | Solvent | Yield (%) | E:Z Ratio |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Toluene | ~95 | Predominantly E |

| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | DCM | 80-90 | >95:5 |

| Heptanal | Methyl (triphenylphosphoranylidene)acetate | Benzene | 75-85 | Predominantly E |

Spectroscopic Data of a Related Compound

| Data Type | Value |

| ¹H NMR (CDCl₃) | δ 5.68 (s, 1H), 3.67 (s, 3H), 2.15 (s, 3H), 1.87 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.9, 157.3, 115.9, 50.8, 27.4, 20.3 |

| IR (neat, cm⁻¹) | 2952, 1721 (C=O), 1650 (C=C), 1438, 1225, 1150 |

For this compound, the characteristic signals would be expected to shift accordingly due to the different substitution pattern. The carbonyl stretch in the IR spectrum for an α,β-unsaturated ester is typically found in the range of 1730-1715 cm⁻¹.[4]

Conclusion

Both the Horner-Wadsworth-Emmons and Wittig reactions present viable and effective strategies for the synthesis of this compound. The choice of method may depend on factors such as desired stereoselectivity, ease of purification, and the availability of starting materials. The HWE reaction is often favored for its high (E)-selectivity and the straightforward removal of its byproduct. The Wittig reaction, while also effective, may require more rigorous purification to remove triphenylphosphine oxide. The provided experimental protocols and data serve as a robust foundation for researchers embarking on the synthesis of this and related trisubstituted α,β-unsaturated esters.

References

The Biological Versatility of α,β-Unsaturated Esters: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of α,β-unsaturated esters, with a focus on compounds structurally related to Methyl 3-propylhex-2-enoate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. It details their known biological effects, underlying mechanisms of action, and provides comprehensive experimental protocols for their evaluation.

Core Biological Activities: Cytotoxicity, Antimicrobial, and Anti-inflammatory Potential

α,β-Unsaturated esters, characterized by a carbon-carbon double bond conjugated to a carbonyl group, are a class of reactive molecules with diverse biological activities. While specific data on this compound is limited in publicly available literature, the broader class of simple aliphatic α,β-unsaturated esters has demonstrated notable cytotoxic, antimicrobial, and anti-inflammatory properties.

Cytotoxic Activity against Cancer Cell Lines

Several studies have highlighted the potential of α,β-unsaturated carbonyl compounds to inhibit the proliferation of cancer cells. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

Table 1: Cytotoxicity of Representative α,β-Unsaturated Carbonyl Compounds

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Methanol extract of Barleria hochstetteri | MCF-7 (Breast Cancer) | 219.67 | [1] |

| Methanol extract of Barleria hochstetteri | A549 (Lung Cancer) | 144.30 | [1] |

| Antioxidant enriched fraction of Hygrophila spinosa | SKOV-3 (Ovarian Cancer) | 43 | [2] |

| Antioxidant enriched fraction of Hygrophila spinosa | MCF-7 (Breast Cancer) | 146 | [2] |

| Antioxidant enriched fraction of Hygrophila spinosa | MDA-MB-231 (Breast Cancer) | 193 | [2] |

Note: The cytotoxic activities listed above are for complex extracts containing various phytochemicals, and not solely attributable to simple unsaturated esters. However, they indicate the potential of natural sources for identifying compounds with this activity.

Antimicrobial and Antifungal Activity

The reactivity of the α,β-unsaturated carbonyl moiety also contributes to the antimicrobial and antifungal properties of these esters. This activity is believed to stem from their ability to interact with and disrupt essential cellular components in microorganisms.

Table 2: Antimicrobial Activity of Representative α,β-Unsaturated Carbonyl Compounds and Related Molecules

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| 12S-aspertetranone D | Staphylococcus aureus (MRSA) | 3.75 | [3] |

| 12S-aspertetranone D | Escherichia coli | 5 | [3] |

| Aspyron | Staphylococcus aureus (MRSA) | 40 | [3] |

| Aspyron | Escherichia coli | 21 | [3] |

| Cyclo-L-proline-L-valine | Candida albicans | 48-49 | [3] |

| (6S)-3-methylene-6-(2-methylpropyl)-2,5-piperazinedione | Candida albicans | 48-49 | [3] |

| Aspergillipeptide A | Candida albicans | 48-49 | [3] |

| Diorcinol | Candida albicans | 48-49 | [3] |

Note: The compounds listed are of fungal origin and represent more complex structures containing the α,β-unsaturated carbonyl motif.

Mechanisms of Action: Modulation of Key Signaling Pathways

The biological effects of α,β-unsaturated esters are often mediated through their interaction with critical cellular signaling pathways. Two key pathways implicated are the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB signaling is associated with various inflammatory diseases and cancers. α,β-Unsaturated carbonyl compounds can inhibit NF-κB activation by targeting key components of the pathway, such as the IκB kinase (IKK) complex or by directly modifying NF-κB transcription factors, thereby preventing their translocation to the nucleus and subsequent pro-inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by α,β-unsaturated esters.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Activated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes.

References

Propylhexenoate Derivatives: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhexenoate derivatives, more commonly referred to in scientific literature as propyl hexanoate and its related compounds, are esters that have garnered interest for their presence in a variety of natural sources and their potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of these compounds. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, drug discovery, and formulation science. While the initial query specified "propylhexenoate," the available scientific literature predominantly refers to the saturated analog, "propyl hexanoate." This guide will focus on the latter, as it is the compound for which scientific data is available.

Discovery and Natural Occurrence

Propyl hexanoate is a fatty acid ester formed from the condensation of hexanoic acid and propanol.[1] It is characterized by a fruity aroma, often described as reminiscent of blackberry, pineapple, or pear.[1][2] Its discovery is rooted in the analysis of volatile organic compounds (VOCs) in plants and fermented beverages.

Natural Sources:

Propyl hexanoate has been identified as a natural constituent in a diverse range of plants and microorganisms. Its presence is a significant contributor to the characteristic aroma and flavor profiles of many fruits and fermented products.

-

Plants: The compound is found in various fruits, including apples (Malus domestica), pears (Pyrus species), sweet cherries (Prunus avium), and plums (Prunus domestica).[3][4][5][6][7][8] It has also been detected in the essential oils of plants such as Bothriochloa bladhii and as a volatile component in Cannabis sativa.[9][10]

-

Microorganisms: Propyl hexanoate is a known metabolite produced by the yeast Saccharomyces cerevisiae, contributing to the flavor profile of fermented beverages like wine and beer.[9]

The concentration of propyl hexanoate in natural sources can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.

Data Presentation: Quantitative Analysis of Propyl Hexanoate

The following table summarizes the quantitative data found in the cited literature regarding the concentration of propyl hexanoate in various natural sources.

| Natural Source (Cultivar/Species) | Concentration (µg/kg or other specified unit) | Reference |

| Apple (Malus domestica) Peel (various cultivars) | 0 - 81.98 | [3] |

Note: Quantitative data for other natural sources mentioned was not available in the searched literature.

Experimental Protocols

Synthesis of Propyl Hexanoate via Fischer Esterification

The primary method for the chemical synthesis of propyl hexanoate is the Fischer esterification of hexanoic acid with propanol, using an acid catalyst.

Materials:

-

Hexanoic acid

-

Propan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or ethyl acetate for extraction)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, combine hexanoic acid and an excess of propan-1-ol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated under reflux for a specified period to drive the equilibrium towards the ester product.

-

After cooling, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude propyl hexanoate.

-

Further purification can be achieved by fractional distillation.

Isolation from Natural Sources (General Procedure)

A detailed, specific protocol for the isolation of propyl hexanoate from a natural source was not found in the reviewed literature. However, a general approach for the extraction and analysis of volatile esters from plant material would involve the following steps:

-

Sample Preparation: The plant material (e.g., fruit peel, leaves) is homogenized.

-

Extraction: Volatile compounds are extracted using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

Analysis: The extracted compounds are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Signaling Pathways

Direct evidence for a specific signaling pathway involving propyl hexanoate or its derivatives in plants or other organisms is currently lacking in the scientific literature. However, as a fatty acid ester, it is plausible that it could be involved in lipid signaling pathways. Fatty acids and their derivatives are known to act as signaling molecules in various biological processes.[3][11][12][13]

Below is a diagram illustrating a generalized workflow for the synthesis of propyl hexanoate and a hypothetical signaling pathway where a propyl hexanoate derivative might act.

Experimental Workflow: Fischer Esterification of Propyl Hexanoate

Caption: A flowchart illustrating the key steps in the synthesis of propyl hexanoate via Fischer esterification.

Hypothetical Signaling Pathway of a Propylhexenoate Derivative

Caption: A putative signaling pathway where a propylhexenoate derivative acts as an extracellular ligand.

Conclusion

Propyl hexanoate is a naturally occurring ester that contributes significantly to the aroma of various fruits and fermented products. While its synthesis via Fischer esterification is well-established, detailed protocols for its isolation from natural sources and comprehensive quantitative data across a wider range of species are areas that warrant further investigation. The most significant gap in the current understanding of propyl hexanoate and its derivatives lies in their biological activity and potential role in cellular signaling. Future research in these areas could unveil novel applications for these compounds in pharmacology and biotechnology.

References

- 1. Showing Compound Propyl hexanoate (FDB012451) - FooDB [foodb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol - Wikipedia [en.wikipedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Apple - Wikipedia [en.wikipedia.org]

- 9. Propyl hexanoate | C9H18O2 | CID 12293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NP-MRD: Showing NP-Card for Hexanoic acid, propyl ester (NP0045144) [np-mrd.org]

- 11. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 12. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 13. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-propylhex-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 3-propylhex-2-enoate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents an estimated dataset based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended to serve as a reference for the identification and characterization of this compound and related α,β-unsaturated esters. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on known chemical shift ranges, absorption frequencies, and fragmentation patterns for similar α,β-unsaturated esters.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 5.7 - 6.0 | Singlet | 1H |

| O-CH₃ | ~3.7 | Singlet | 3H |

| H-4 | 2.0 - 2.2 | Triplet | 2H |

| H-5 | 1.3 - 1.5 | Sextet | 2H |

| H-6 | 0.8 - 1.0 | Triplet | 3H |

| H-1' | 2.0 - 2.2 | Triplet | 2H |

| H-2' | 1.3 - 1.5 | Sextet | 2H |

| H-3' | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 165 - 175 |

| C-2 (=CH) | 115 - 125 |

| C-3 (=C) | 150 - 160 |

| O-CH₃ | 50 - 55 |

| C-4 | 30 - 35 |

| C-5 | 20 - 25 |

| C-6 | 13 - 15 |

| C-1' | 30 - 35 |

| C-2' | 20 - 25 |

| C-3' | 13 - 15 |

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ester) | 1715 - 1730 | Strong |

| C=C (alkene) | 1640 - 1650 | Medium |

| C-O (ester) | 1150 - 1300 | Strong |

| sp² C-H (alkene) | 3010 - 3050 | Medium |

| sp³ C-H (alkane) | 2850 - 2960 | Strong |

Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[1]

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[1] A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, most commonly Electron Ionization (EI) for this type of compound.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Stability and Degradation Profile of Methyl 3-propylhex-2-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-propylhex-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, dictates its chemical reactivity and susceptibility to various degradation pathways. Understanding the stability and degradation profile of this compound is crucial for its handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis.

This technical guide outlines the expected stability and degradation pathways of this compound under different stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed experimental protocols for conducting forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid (estimated) | Analogous Compounds |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Soluble in alcohol; estimated water solubility: 1.241e+004 mg/L @ 25 °C | [1] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, polymerization, and isomerization, driven by its α,β-unsaturated ester functionality.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-propylhex-2-enoic acid and methanol.[2] The rate of hydrolysis is dependent on pH and temperature.

Caption: Hydrolysis of this compound.

Oxidation

The double bond in the α,β-position is susceptible to oxidative cleavage. Common oxidizing agents like hydrogen peroxide can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. The reaction conditions significantly influence the nature of the oxidation products.

Caption: General Oxidation Pathway.

Photodegradation

Exposure to ultraviolet (UV) light can induce isomerization of the double bond (E/Z isomerization) and potentially lead to polymerization or photo-oxidation. The extent of degradation depends on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, this compound may undergo polymerization, isomerization, or decomposition. The presence of oxygen can accelerate thermal degradation.

Stability Data of Structurally Similar Compounds

Due to the lack of specific stability data for this compound, the following tables summarize data for structurally similar α,β-unsaturated esters to provide an estimate of its stability profile.

Table 2: Hydrolytic Stability of Analogous α,β-Unsaturated Esters

| Compound | Condition | Half-life (t½) | Degradation Product | Reference |

| Methyl Crotonate | Acidic (e.g., 0.1 N HCl) | Data not available | Crotonic Acid, Methanol | - |

| Basic (e.g., 0.1 N NaOH) | Data not available | Crotonic Acid, Methanol | - | |

| Ethyl Tiglate | Acidic (e.g., 0.1 N HCl) | Data not available | Tiglic Acid, Ethanol | - |

| Basic (e.g., 0.1 N NaOH) | Data not available | Tiglic Acid, Ethanol | - |

Table 3: Oxidative Stability of Analogous α,β-Unsaturated Esters

| Compound | Condition | Observation | Potential Degradants | Reference |

| Methyl Crotonate | 3% H₂O₂ at RT | Slow degradation | Epoxide, aldehydes, carboxylic acids | - |

| Ethyl Tiglate | 3% H₂O₂ at RT | Slow degradation | Epoxide, aldehydes, carboxylic acids | - |

Table 4: Photostability of Analogous α,β-Unsaturated Esters

| Compound | Condition | Observation | Potential Degradants | Reference |

| Methyl Crotonate | UV light (254 nm) | Isomerization, potential polymerization | Z-isomer, oligomers | - |

| Ethyl Tiglate | UV light (254 nm) | Isomerization, potential polymerization | Z-isomer, oligomers | - |

Table 5: Thermal Stability of Analogous α,β-Unsaturated Esters

| Compound | Condition | Observation | Potential Degradants | Reference |

| Methyl Crotonate | 60°C | Stable for short durations | Isomers, polymers (at higher temperatures) | - |

| Ethyl Tiglate | 60°C | Stable for short durations | Isomers, polymers (at higher temperatures) | - |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete destruction of the parent molecule.[3]

Caption: Forced Degradation Study Workflow.

General Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples to an appropriate pH before analysis. For oxidative degradation, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples and a control sample (unstressed) using a validated stability-indicating HPLC method.

Acid Hydrolysis

-

Mix equal volumes of the drug stock solution and 0.1 N hydrochloric acid in a suitable container.

-

Incubate the mixture at 60°C.

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Base Hydrolysis

-

Mix equal volumes of the drug stock solution and 0.1 N sodium hydroxide in a suitable container.

-

Keep the mixture at room temperature.

-

At each time point, withdraw a sample and neutralize with an equivalent amount of 0.1 N hydrochloric acid.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation

-

Mix equal volumes of the drug stock solution and 3% hydrogen peroxide in a suitable container.

-

Keep the mixture at room temperature, protected from light.

-

At each time point, withdraw a sample.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Thermal Degradation

-

Place a solution of the drug in a tightly sealed container.

-

Expose the container to a temperature of 60°C in a calibrated oven.

-

At each time point, withdraw a sample and cool to room temperature.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

-

A solid-state thermal degradation study should also be considered.

Photolytic Degradation

-

Expose a solution of the drug in a photostability chamber to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

-

At each time point, withdraw a sample from both the exposed and control solutions.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Analytical Method for Stability Indication

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from its degradation products.

-

Column: A C18 column is generally suitable for separating non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and characterization of unknown degradation products.

Conclusion

While specific experimental data for this compound is limited, its chemical structure as an α,β-unsaturated ester provides a strong basis for predicting its stability and degradation profile. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolytic isomerization/polymerization. The provided experimental protocols for forced degradation studies offer a robust framework for systematically investigating the stability of this compound, identifying its degradation products, and developing a stability-indicating analytical method. This information is critical for ensuring the quality, safety, and efficacy of any product containing this compound.

References

In-Depth Technical Guide: Solubility of Methyl 3-propylhex-2-enoate in Organic Solvents

Preamble for Researchers, Scientists, and Drug Development Professionals:

This technical guide addresses the solubility of methyl 3-propylhex-2-enoate. A thorough search of scientific literature, chemical databases, and patents has revealed a significant lack of specific experimental data for this compound. Consequently, this document provides a foundational understanding of its expected solubility based on established principles of organic chemistry and data for structurally analogous compounds. The information herein is intended to guide researchers in solvent selection and solubility testing.

Executive Summary

This compound is an unsaturated ester. While precise quantitative solubility data in various organic solvents is not publicly available, its molecular structure allows for qualitative predictions based on the "like dissolves like" principle. The molecule possesses both polar (ester group) and non-polar (hydrocarbon chain) characteristics. Its solubility will be dictated by the balance of these features and the properties of the chosen solvent. It is expected to be soluble in a wide range of common organic solvents and sparingly soluble in highly polar solvents like water.

Molecular Structure and Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol

-

Structure:

The key functional group is the ester (-COO-), which provides polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. The remainder of the molecule consists of a ten-carbon hydrocarbon chain with a double bond, contributing to its non-polar character.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Based on the principle of "like dissolves like"[1][2][3], the solubility of this compound can be predicted as follows:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar hydrocarbon portion of this compound suggests good solubility in non-polar solvents. The primary intermolecular forces at play would be van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have moderate polarity. The polar ester group of this compound will interact favorably with the polar groups of these solvents via dipole-dipole interactions. Esters are generally soluble in these types of solvents[4][5]. Ethyl acetate, being an ester itself, is often an excellent solvent for other esters[6].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Short-chain alcohols are polar and capable of hydrogen bonding. While esters cannot form hydrogen bonds with themselves, the oxygen atoms of the ester group can act as hydrogen bond acceptors with the hydroxyl group of alcohols[7][8]. Therefore, this compound is expected to be soluble in lower alcohols. As the carbon chain of the alcohol solvent increases, its polarity decreases, which may also favor solubility.

-

Highly Polar Solvents (e.g., Water): Esters with low molecular weight can be somewhat soluble in water due to hydrogen bonding[6][8][9]. However, this compound has a relatively large hydrocarbon chain (ten carbons). This significant non-polar character will likely lead to very low solubility in water[7][9]. Generally, the solubility of esters in water decreases as the carbon chain length increases[10].

Estimated Solubility Data

Without experimental data, a qualitative summary is provided below to guide solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Primary Intermolecular Forces |

| Non-Polar | Hexane, Toluene | High | Van der Waals (Dispersion) Forces |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-Dipole Interactions |

| Polar Protic | Ethanol, Methanol | Moderate to High | Dipole-Dipole, Hydrogen Bonding |

| Highly Polar | Water | Low to Insoluble | Limited Hydrogen Bonding |

General Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for the isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to settle.

-

Carefully extract a sample from the clear supernatant. If necessary, centrifuge the sample to remove any suspended particles.

-

Accurately dilute the sample with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration to determine the solubility, typically expressed in g/L, mg/mL, or mol/L.

Visualizations

The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound based on its chemical properties.

Caption: Logical flow for predicting solvent compatibility.

A note on signaling pathways: The request for diagrams of signaling pathways is not applicable to this compound. This compound is a relatively simple organic ester and is not known to be involved in biological signaling pathways in the manner of complex biomolecules like proteins or hormones. Such diagrams are relevant for illustrating interactions within a biological system, which is outside the context of the chemical solubility of this compound.

Conclusion

While specific experimental solubility data for this compound is absent from the public domain, a strong theoretical basis exists for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in non-polar and moderately polar organic solvents, with limited solubility in highly polar media like water. Researchers should conduct preliminary solubility tests, following the general protocol provided, to confirm solvent suitability for their specific applications.

References

- 1. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. tutorchase.com [tutorchase.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Unlocking Therapeutic Potential: Novel Alpha,Beta-Unsaturated Esters in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The alpha,beta-unsaturated ester motif is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in covalent interactions with biological targets. This reactivity, when precisely controlled, offers a powerful strategy for developing potent and selective therapeutics. This technical guide explores promising research avenues for novel alpha,beta-unsaturated esters, focusing on their application in oncology and neuroprotection. It provides an in-depth overview of their biological activities, mechanisms of action, and detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the knowledge to navigate this exciting field.

Core Concepts: The Chemistry and Biology of Alpha,Beta-Unsaturated Esters

Alpha,beta-unsaturated esters are characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. This arrangement creates an electrophilic center at the beta-carbon, making it susceptible to nucleophilic attack by amino acid residues such as cysteine and lysine within protein binding pockets. This targeted covalent modification can lead to irreversible or slowly reversible inhibition of enzyme activity, offering advantages in terms of prolonged duration of action and enhanced potency compared to non-covalent inhibitors.[1][2]

The therapeutic potential of these compounds is vast, with research demonstrating their efficacy as anticancer, neuroprotective, and anti-inflammatory agents.[3][4][5] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Promising Research Area: Anticancer Applications

A significant area of investigation for novel alpha,beta-unsaturated esters is in the development of anticancer agents. Research has shown that these compounds can effectively inhibit the proliferation of various cancer cell lines through the targeted inhibition of critical signaling pathways.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Covalent inhibitors that target specific cysteine residues in the ATP-binding site of EGFR have proven to be effective anticancer drugs. Novel alpha,beta-unsaturated esters can be designed to irreversibly bind to these residues, leading to the inhibition of downstream signaling cascades.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for covalent inhibitors.

Targeting the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Alpha,beta-unsaturated esters can be designed to target specific components of this pathway, such as the p110α catalytic subunit of PI3K, leading to the downregulation of pro-survival signals.

The following diagram illustrates the PI3K/AKT signaling pathway and the potential point of intervention for covalent inhibitors.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative alpha,beta-unsaturated esters and related compounds against various cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α,β-Unsaturated Ketone | 6b | HeLa (Cervical) | 6.7 | |

| PC-3 (Prostate) | 9.1 | |||

| HepG2 (Liver) | 13.0 | |||

| MCF-7 (Breast) | 13.7 | |||

| α,β-Unsaturated γ-Lactam | Compound 2 | SKBR-3 (Breast) | 33 | [4] |

| Compound 3 | SKBR-3 (Breast) | 18 | [4] | |

| Andrographolide Derivative | 10b | HCT116 (Colon) | 2.49 | [5] |

| MCF-7 (Breast) | 7.80 | [5] |

Promising Research Area: Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Alpha,beta-unsaturated esters have emerged as potential neuroprotective agents by modulating pathways involved in oxidative stress and inflammation.

Inhibition of Acetylcholinesterase (AChE)

In Alzheimer's disease, the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy. Certain alpha,beta-unsaturated carbonyl derivatives have shown potent AChE inhibitory activity.

Quantitative Data on Neuroprotective Activity

The table below presents the in vitro neuroprotective activity of a representative alpha,beta-unsaturated carbonyl-based compound.

| Compound Class | Compound | Target | IC50 (µM) | Reference |

| α,β-Unsaturated Cyclohexanone | 3o | Acetylcholinesterase (AChE) | 0.037 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel alpha,beta-unsaturated esters.

Synthesis of Novel Alpha,Beta-Unsaturated Esters

Synthesis of Ethyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate

This protocol is adapted from a known procedure for the synthesis of α,β-unsaturated γ-lactam derivatives.

Materials:

-

N-phenyl-2-pyrrolidinone

-

Ethyl glyoxylate (50% solution in toluene)

-

Potassium tert-butoxide

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-phenyl-2-pyrrolidinone (1.0 eq) in dry toluene under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) at 0 °C.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -78 °C and add a solution of ethyl glyoxylate (1.5 eq) in toluene dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing kinase buffer, EGFR kinase, and the substrate.

-

Add the test compound at various concentrations to the wells of the plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

PI3K/AKT Pathway Western Blot Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.[2][4]

Materials:

-

Cancer cells treated with test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-PI3K, anti-total-PI3K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow for Targeted Covalent Inhibitor Discovery

The discovery of targeted covalent inhibitors is a multi-step process that requires careful design and evaluation. The following diagram outlines a typical workflow.

Conclusion

Novel alpha,beta-unsaturated esters represent a promising class of compounds with significant potential for the development of new therapeutics. Their ability to form covalent bonds with their biological targets offers a distinct advantage in terms of potency and duration of action. The research areas of oncology and neuroprotection are particularly fertile ground for the exploration of these molecules. By leveraging the detailed experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively design, synthesize, and evaluate novel alpha,beta-unsaturated esters, paving the way for the next generation of targeted covalent therapies.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-propylhex-2-enoate

Abstract

This document provides a detailed protocol for the laboratory synthesis of Methyl 3-propylhex-2-enoate, an α,β-unsaturated ester. The synthesis is achieved via the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and efficient method for the stereoselective formation of alkenes.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The HWE reaction offers a reliable route to the target compound from commercially available starting materials.

Introduction

This compound is an α,β-unsaturated ester with potential applications in the synthesis of more complex organic molecules. The Horner-Wadsworth-Emmons reaction is a powerful tool in organic synthesis for the preparation of alkenes, particularly with control over the stereochemistry of the resulting double bond.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[3] For the synthesis of this compound, the HWE reaction provides a strategic advantage in forming the trisubstituted double bond with high efficiency.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is as follows:

Experimental Protocol

This protocol details the synthesis of this compound from methyl 2-(diethylphosphono)propanoate and 4-heptanone using sodium hydride as a base.

Materials and Equipment:

-

Reactants:

-

Methyl 2-(diethylphosphono)propanoate

-

4-Heptanone

-

-

Reagents:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Solvents for purification:

-

Hexane

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Procedure:

-

Preparation of the Reaction Apparatus: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing the Base: Anhydrous THF is added to the flask via a syringe. The required amount of sodium hydride (60% dispersion in mineral oil) is carefully weighed and added to the flask. The suspension is stirred at 0 °C in an ice bath.

-

Formation of the Phosphonate Carbanion: Methyl 2-(diethylphosphono)propanoate is dissolved in anhydrous THF in a separate dry flask under an inert atmosphere. This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C using a syringe. The mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the phosphonate carbanion (anion).

-

Reaction with the Ketone: A solution of 4-heptanone in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC analysis indicates the consumption of the starting materials).

-

Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.

-

Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Methyl 2-(diethylphosphono)propanoate | 1.1 - 1.5 equivalents |

| 4-Heptanone | 1.0 equivalent |

| Sodium Hydride (60%) | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Typical Yield | 75 - 90% |

| Purity (by GC/NMR) | >95% |

| Appearance | Colorless to pale yellow oil |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Methyl 3-propylhex-2-enoate in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and research methodologies for the novel aroma chemical, Methyl 3-propylhex-2-enoate. Due to the limited publicly available data on this specific compound, this document outlines protocols and theoretical frameworks based on established practices in flavor and fragrance research for analogous unsaturated esters.

Introduction to this compound

This compound is an unsaturated ester that, based on its chemical structure, is anticipated to possess unique organoleptic properties. Esters are a well-known class of compounds that contribute significantly to the aromas of fruits and flowers.[1] The presence of a carbon-carbon double bond and the specific arrangement of the propyl and methyl groups suggest a complex odor profile that could be valuable in the creation of novel flavors and fragrances. The analytical exploration and sensory evaluation of such new molecules are critical for their potential commercial application in various industries, including food and beverages, cosmetics, and consumer products.[2][3]

Chemical Structure:

Predicted Flavor and Fragrance Profile

The presence of a propyl group at the 3-position in this compound is likely to introduce additional complexity, potentially adding waxy, fatty, or even slightly metallic nuances to the primary fruity and green characteristics.

Table 1: Predicted Sensory Attributes of this compound and Related Compounds

| Compound | Predicted/Reported Odor Profile | Predicted/Reported Flavor Profile | Potential Applications |

| This compound | Fruity (unripe pear, quince), Green (leafy, fresh-cut grass), Waxy, Fatty, Herbaceous | Green, Fruity, slightly Bitter | Green apple and pear flavors, tropical fruit enhancers, herbal and leafy notes in fragrances. |

| Methyl 2-hexenoate | Fruity, Pineapple, Ethereal | Sweet, Fruity | Pineapple and other tropical fruit flavors. |

| Methyl 3-hexenoate | Powerful Green, Hyacinth, Honey | Fruity, Pineapple, Grape, Banana | Green floral fragrances, tropical and berry fruit flavors.[6] |

Experimental Protocols

The following protocols are designed for the comprehensive evaluation of a novel aroma chemical like this compound.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[7][8][9]

Objective: To identify and characterize the specific odor notes of this compound.

Materials:

-

Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port

-

Capillary Column (e.g., DB-5, DB-Wax)

-

Helium (carrier gas)

-

This compound sample (diluted in a suitable solvent like ethanol)

-

Trained sensory panelists

Protocol:

-

Sample Preparation: Prepare a 1% solution of this compound in ethanol.

-

GC Instrument Setup:

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

-

Carrier Gas Flow: 1.5 mL/min

-

Split Ratio: 10:1

-